molecular formula C24H18FN3O2 B612099 GSK2578215A CAS No. 1285515-21-0

GSK2578215A

Cat. No.: B612099
CAS No.: 1285515-21-0
M. Wt: 399.4 g/mol
InChI Key: WCIGMFCFPXZRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK2578215A is a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in Parkinson’s disease. The compound is brain-penetrant and has shown high selectivity for LRRK2 over a panel of 460 other kinases .

Mechanism of Action

Target of Action

GSK2578215A is a potent and highly selective inhibitor of the leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a potential therapeutic target for some forms of Parkinson’s disease . Mutations in the LRRK2 gene have been associated with Parkinson’s disease, and its inhibition opens potential new therapeutic options .

Mode of Action

This compound inhibits both wild-type LRRK2 and the G2019S mutant form of LRRK2 . It inhibits Ser910 and Ser935 phosphorylation in vitro . The compound’s interaction with its targets results in the induction of protective autophagy in SH-SY5Y cells .

Biochemical Pathways

This compound affects crucial neurodegenerative features such as mitochondrial dynamics and autophagy . It induces mitochondrial fragmentation, an early step preceding autophagy . This increase in autophagosome results from inhibition of fusion rather than increases in synthesis . The observed effects were shared with LRRK2-IN-1, a well-described, structurally distinct kinase inhibitor compound, or when knocking down LRRK2 expression using siRNA .

Pharmacokinetics

It is known that this compound is blood-brain barrier (bbb) permeable , which is crucial for its potential use in treating neurological disorders like Parkinson’s disease.

Result of Action

This compound induces protective autophagy in SH-SY5Y cells . It also induces oxidative stress as evidenced by the accumulation of 4-hydroxy-2-nonenal in SH-SY5Y cells . These results demonstrate the relevance of LRRK2 in mitochondrial-activated pathways mediating in autophagy and cell fate, crucial features in neurodegenerative diseases .

Action Environment

The action of this compound is influenced by the cellular environment. For instance, the induction of autophagy by this compound is observed in SH-SY5Y cells, a well-established dopaminergic cell culture model . .

Preparation Methods

The synthesis of GSK2578215A involves multiple steps, starting with the preparation of the core benzamide structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

GSK2578215A undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GSK2578215A has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of LRRK2 and its effects on various biochemical pathways.

    Biology: Employed in cellular and molecular biology studies to investigate the role of LRRK2 in cellular processes.

    Medicine: Explored as a potential therapeutic agent for the treatment of Parkinson’s disease and other neurodegenerative disorders.

    Industry: Utilized in the development of new drugs targeting LRRK2 and related pathways

Comparison with Similar Compounds

GSK2578215A is unique in its high selectivity and potency for LRRK2 compared to other kinase inhibitors. Similar compounds include:

Properties

IUPAC Name

5-(2-fluoropyridin-4-yl)-2-phenylmethoxy-N-pyridin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O2/c25-23-14-19(10-12-27-23)18-8-9-22(30-16-17-5-2-1-3-6-17)21(13-18)24(29)28-20-7-4-11-26-15-20/h1-15H,16H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIGMFCFPXZRMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC(=NC=C3)F)C(=O)NC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1285515-21-0
Record name GSK-2578215A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1285515210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-2578215A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q641JSF42X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

(2-Fluoro-4-pyridinyl)boronic acid (425 mg, 3.02 mmol), bis(triphenylphosphine)palladium(II) chloride (70.6 mg, 0.10 mmol) and sodium carbonate (1066 mg, 10.06 mmol) as a solution in 2 ml of water was added to a solution of 5-bromo-2-[(phenylmethyl)oxy]-N-3-pyridinylbenzamide (may be prepared as described in example 2; 771 mg, 2.01 mmol) in 1,2-dimethoxyethane (20 ml). The mixture was heated to reflux for 2 hours. The mixture was diluted with ethyl acetate (50 ml) and water (50 ml). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (2×50 ml). The organics were combined and evaporated. The residue was purified by chromatography on silica eluting with 0-10% methanol/dichloromethane 1% ammonia to yield the title compound as an off-white solid. 500 mg.
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
1066 mg
Type
reactant
Reaction Step One
Quantity
771 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
70.6 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.